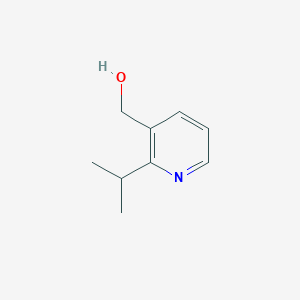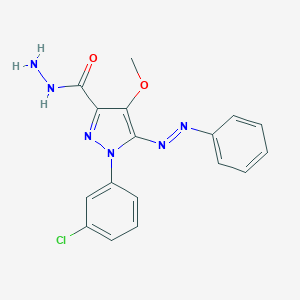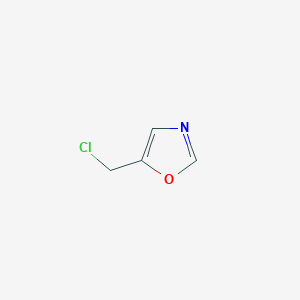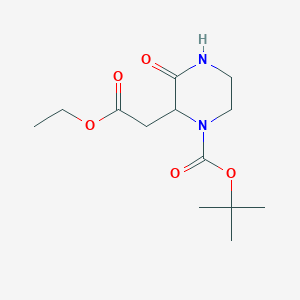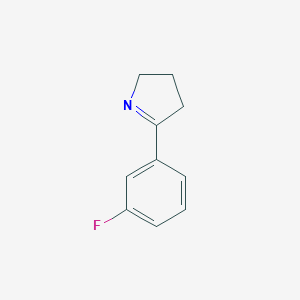
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole, also known as FPh-DHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring at the 3-position. FPh-DHP has been studied for its therapeutic potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been studied for its potential therapeutic applications in various fields. In cancer research, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Mechanism Of Action
The mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood. However, studies have shown that 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects by interacting with various cellular targets, including proteins and DNA. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease.
Biochemical And Physiological Effects
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis and cell cycle arrest by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to act as a fluorescent probe for detecting metal ions.
Advantages And Limitations For Lab Experiments
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has several advantages for lab experiments. First, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is relatively easy to synthesize and can be obtained in good yields. Second, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in lab experiments. For example, the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole may have off-target effects that could limit its use in certain applications.
Future Directions
There are several future directions for research on 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. First, further studies are needed to elucidate the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in various diseases. Second, studies are needed to optimize the therapeutic potential of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole by identifying its cellular targets and optimizing its pharmacokinetic properties. Third, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be further developed as a fluorescent probe for detecting metal ions. Finally, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be studied for its potential use in other diseases, such as cardiovascular disease and diabetes.
properties
CAS RN |
164737-45-5 |
|---|---|
Product Name |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
Molecular Formula |
C10H10FN |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |
InChI Key |
DKVORXXCYFHXCN-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
synonyms |
2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

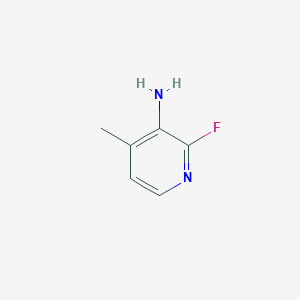
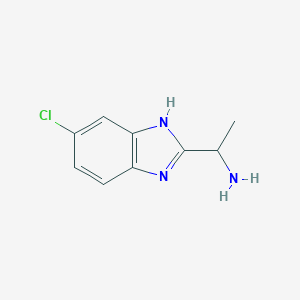
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


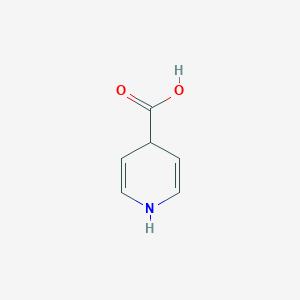
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
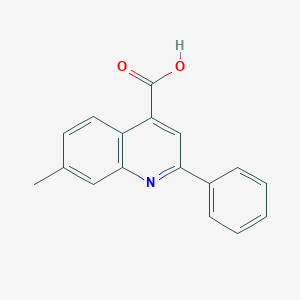
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
